1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-

Catalog No.
S14734916
CAS No.
M.F
C17H17N3O2S
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylme...

Product Name

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-

IUPAC Name

1-(benzenesulfonyl)-3-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-5-amine

Molecular Formula

C17H17N3O2S

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C17H17N3O2S/c18-14-9-16-13(8-12-6-7-12)11-20(17(16)19-10-14)23(21,22)15-4-2-1-3-5-15/h1-5,9-12H,6-8,18H2

InChI Key

DVFWISGNUAMXHB-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=CN(C3=C2C=C(C=N3)N)S(=O)(=O)C4=CC=CC=C4

1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)- is a complex organic compound that falls within the category of pyrrolopyridine derivatives. This structure consists of a pyrrole ring fused to a pyridine ring, specifically at the 2 and 3 positions, with additional functional groups that enhance its chemical properties and biological activities. The presence of the cyclopropylmethyl group and the phenylsulfonyl moiety contributes to its unique reactivity and potential applications in medicinal chemistry.

  • Oxidation: It can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
  • Reduction: Reduction reactions may be performed with hydrogen gas in the presence of a palladium catalyst, yielding amines or alcohols.
  • Substitution Reactions: The compound can participate in halogenation reactions using bromine or chlorine in the presence of a Lewis acid catalyst, resulting in halogenated derivatives.

1H-Pyrrolo[2,3-b]pyridin-5-amine derivatives have been studied for their biological activity, particularly as inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The compound's mechanism of action involves binding to the ATP-binding site of FGFRs, inhibiting their activation and downstream signaling pathways. This inhibition can potentially reduce tumor growth and metastasis, making it a candidate for cancer therapy .

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)- can be achieved through several methods:

  • Madelung Synthesis: This method involves cyclization of an N-phenylhydrazone with an appropriate ketone under acidic conditions.
  • Palladium-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki-Miyaura coupling can be utilized to introduce various substituents onto the pyrrolopyridine scaffold.
  • Continuous Flow Chemistry: This modern approach optimizes reaction conditions for large-scale production, enhancing yield and purity by maintaining precise control over reaction parameters .

The compound has several promising applications:

  • Medicinal Chemistry: Due to its inhibitory activity against FGFRs, it is being investigated as a therapeutic agent for cancer treatment.
  • Chemical Research: It serves as a building block for synthesizing more complex molecules.
  • Material Science: Its unique properties may find applications in developing new materials and chemical processes .

Studies on the interactions of this compound with biological targets have revealed its potential to form hydrogen bonds with specific amino acid residues within FGFRs. These interactions are crucial for its inhibitory effects and are being explored further to enhance its binding affinity and selectivity toward these receptors .

Several compounds share structural similarities with 1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-(cyclopropylmethyl)-1-(phenylsulfonyl)-:

Compound NameStructural FeaturesUnique Properties
2-Phenyl-1H-pyrrolo[2,3-b]pyridin-5-aminePyrrole and pyridine ringsPotent FGFR inhibitor
3-(Difluoromethyl)-1H-pyrrolo[2,3-B]pyridin-5-amineDifluoromethyl group at position 3Enhanced binding affinity
N-phenyl-1H-pyrrolo[2,3-b]pyridin-3-amineDifferent substitution patternsVariable biological activity

Uniqueness

The uniqueness of 1H-Pyrrolo[2,3-b]pyridin-5-amine lies in its potent inhibitory activity against multiple isoforms of FGFR (FGFR1, FGFR2, FGFR3), which distinguishes it from other similar compounds that may target different receptors or exhibit narrower activity profiles. This broad-spectrum inhibition makes it particularly promising for therapeutic applications in oncology .

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

327.10414797 g/mol

Monoisotopic Mass

327.10414797 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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